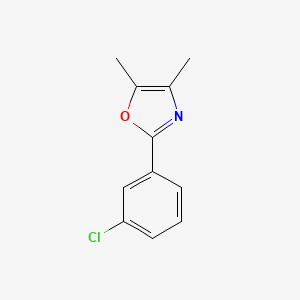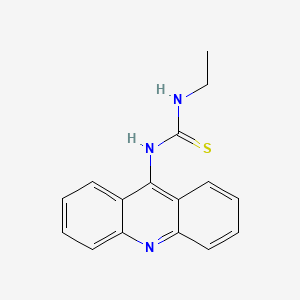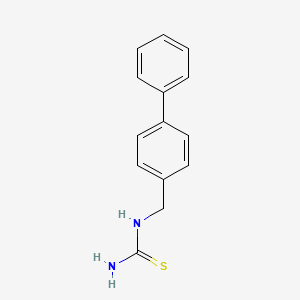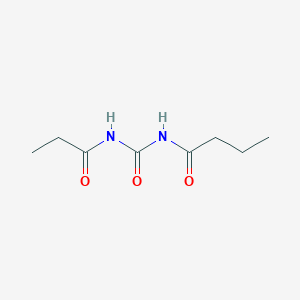![molecular formula C39H63B3O6Si3 B14199297 {1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane] CAS No. 889118-09-6](/img/structure/B14199297.png)
{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane] is a complex organosilicon compound It features a trioxatriborinane core, which is a cyclic anhydride of boronic acid, and is functionalized with phenylene and tert-butyl(dimethyl)silane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane] typically involves the following steps:
Formation of the Trioxatriborinane Core: This step involves the cyclization of boronic acid derivatives under controlled conditions to form the trioxatriborinane ring. Common reagents include boronic acids and dehydrating agents.
Functionalization with Phenylene Groups: The trioxatriborinane core is then reacted with phenylene derivatives in the presence of suitable catalysts to introduce the phenylene groups.
Attachment of tert-Butyl(dimethyl)silane Groups: Finally, the phenylene-functionalized trioxatriborinane is treated with tert-butyl(dimethyl)silane reagents to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form boronic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenylene and tert-butyl(dimethyl)silane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce boron-containing alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, {1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane] is used as a precursor for the synthesis of advanced materials and catalysts
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a drug delivery agent or as a component in diagnostic tools. Its ability to form stable complexes with various biomolecules makes it a candidate for targeted drug delivery and imaging applications.
Industry
In industry, the compound can be used in the production of high-performance materials, such as polymers and coatings. Its stability and reactivity make it suitable for use in harsh environments, such as those encountered in aerospace and automotive applications.
Mécanisme D'action
The mechanism by which {1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane] exerts its effects involves its ability to interact with various molecular targets. The trioxatriborinane core can form stable complexes with metal ions, while the phenylene and tert-butyl(dimethyl)silane groups provide additional sites for interaction with other molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethyl-1,3,5,2,4,6-trioxatriborinane: A simpler analog with methyl groups instead of phenylene and tert-butyl(dimethyl)silane groups.
2,4,6-Triphenylboroxine: Another boron-containing compound with phenyl groups.
Trimethylboroxine: A related compound with trimethyl groups.
Uniqueness
{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(4,1-phenylene)methyleneoxy]}tris[tert-butyl(dimethyl)silane] is unique due to its combination of a trioxatriborinane core with phenylene and tert-butyl(dimethyl)silane groups. This combination imparts unique structural and functional properties, making it a versatile compound for various applications in science and industry.
Propriétés
Numéro CAS |
889118-09-6 |
|---|---|
Formule moléculaire |
C39H63B3O6Si3 |
Poids moléculaire |
744.6 g/mol |
Nom IUPAC |
[4-[4,6-bis[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]phenyl]methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C39H63B3O6Si3/c1-37(2,3)49(10,11)43-28-31-16-22-34(23-17-31)40-46-41(35-24-18-32(19-25-35)29-44-50(12,13)38(4,5)6)48-42(47-40)36-26-20-33(21-27-36)30-45-51(14,15)39(7,8)9/h16-27H,28-30H2,1-15H3 |
Clé InChI |
CARMTALYHBTNGW-UHFFFAOYSA-N |
SMILES canonique |
B1(OB(OB(O1)C2=CC=C(C=C2)CO[Si](C)(C)C(C)(C)C)C3=CC=C(C=C3)CO[Si](C)(C)C(C)(C)C)C4=CC=C(C=C4)CO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine](/img/structure/B14199214.png)

![N-[3-(4-chlorophenoxy)pyridin-4-yl]ethanesulfonamide](/img/structure/B14199231.png)

![4-[3-(4-Methylpiperazin-1-yl)phenoxy]benzaldehyde](/img/structure/B14199239.png)
![2-[(2S)-2-Methyl-2,3,6,7-tetrahydro-1H-azepin-2-yl]phenol](/img/structure/B14199240.png)
![1,5-Bis[2-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B14199253.png)




![3,5-Bis(4-fluorophenyl)-4-[4-(hexyloxy)phenyl]-4H-1,2,4-triazole](/img/structure/B14199277.png)


